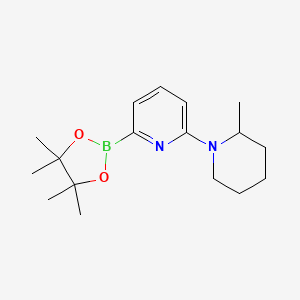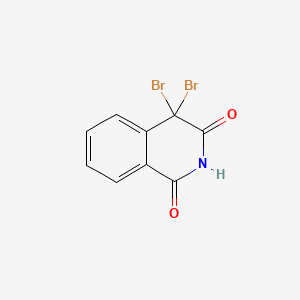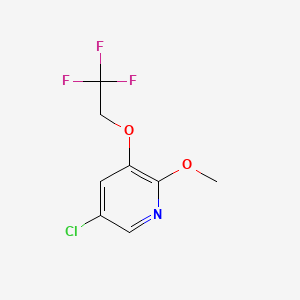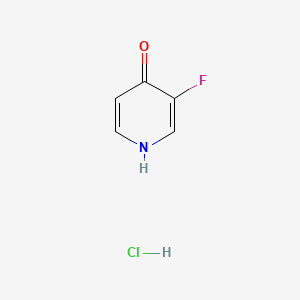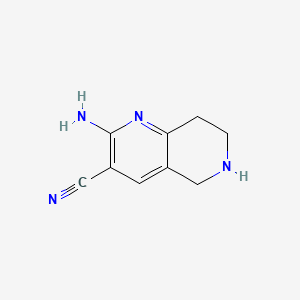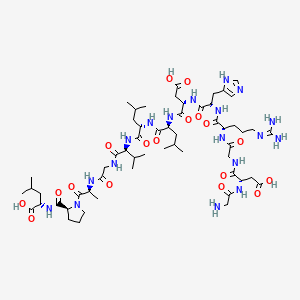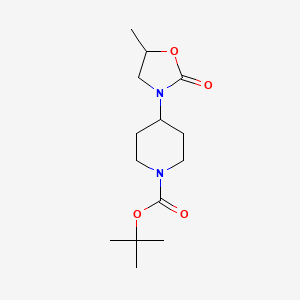![molecular formula C13H8F2O2 B596909 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 164164-26-5](/img/structure/B596909.png)
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
説明
4,4’-Difluorobiphenyl is a fluorinated building block with the molecular formula FC6H4C6H4F. It has a molecular weight of 190.19 . It appears as crystals .
Molecular Structure Analysis
The molecular structure of 4,4’-Difluorobiphenyl consists of two benzene rings connected by a single bond, with each benzene ring having a fluorine atom at the 4-position .Physical And Chemical Properties Analysis
4,4’-Difluorobiphenyl has a boiling point of 254-255 °C and a melting point of 88-91 °C .科学的研究の応用
Environmental Impact and Degradation
Research has extensively investigated the environmental fate and degradation pathways of polyfluoroalkyl and perfluoroalkyl substances (PFAS), including compounds structurally related to 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Studies highlight the microbial degradation of these chemicals, shedding light on their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in the environment. The persistence and ubiquity of these degradation products raise concerns due to their toxic profiles, necessitating thorough environmental monitoring and ecotoxicological assessments (Liu & Avendaño, 2013).
Solvent Applications and Extraction Techniques
Advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids have been reviewed, focusing on organic solvents and supercritical fluids. The efficiency of different solvents in extracting carboxylic acids from aqueous streams, such as acetic, propionic, succinic, and citric acid, has been compared. Supercritical CO2, in particular, is highlighted for its environmental benefits and efficiency in the reactive extraction of carboxylic acids, presenting a competitive alternative to traditional separation methods (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition of biocatalysts by carboxylic acids has been explored, with a focus on the effects of such compounds on microbes like Escherichia coli and Saccharomyces cerevisiae. The study discusses how carboxylic acids, including derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, can damage cell membranes and decrease microbial internal pH, impacting microbial tolerance and potentially offering insights into engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Novel Applications in Organic Electronics
Derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid have been utilized in the development of organic light-emitting diodes (OLEDs), specifically focusing on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform. These materials have shown promise as active materials in OLEDs, with potential applications extending from sensors to photovoltaics. The review discusses structural design, synthesis, and the application of BODIPY-based materials in OLEDs, highlighting their efficiency as metal-free infrared emitters (Squeo & Pasini, 2020).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound “4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” are currently unknown
Biochemical Pathways
The biochemical pathways affected by “4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” are currently unknown . Understanding the compound’s impact on biochemical pathways and their downstream effects requires further investigation.
特性
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOLNTPEYOGOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673367 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
164164-26-5 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


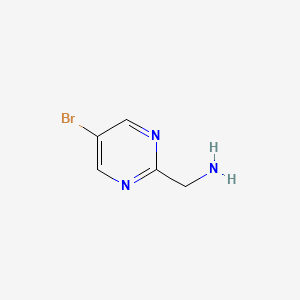
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)
